molecular formula C34H38N8O12 B1673871 3,4,3-Li(1,2-hopo) CAS No. 110874-36-7

3,4,3-Li(1,2-hopo)

Cat. No.: B1673871
CAS No.: 110874-36-7
M. Wt: 750.7 g/mol
InChI Key: KUWKQASGHNTJAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,4-Butanediylbis(N-(3-(((1,6-dihydro-1-hydroxy-6-oxo-2-pyridinyl)carbonyl)amino)propyl)-1,6-dihydro-1-hydroxy-6-oxo-2-pyridinecarboxamide) involves multiple steps. The process typically starts with the preparation of the pyridinecarboxamide derivatives, followed by their coupling with a butanediyl linker. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. Quality control measures, including high-performance liquid chromatography (HPLC), are used to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-1,4-Butanediylbis(N-(3-(((1,6-dihydro-1-hydroxy-6-oxo-2-pyridinyl)carbonyl)amino)propyl)-1,6-dihydro-1-hydroxy-6-oxo-2-pyridinecarboxamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

N,N’-1,4-Butanediylbis(N-(3-(((1,6-dihydro-1-hydroxy-6-oxo-2-pyridinyl)carbonyl)amino)propyl)-1,6-dihydro-1-hydroxy-6-oxo-2-pyridinecarboxamide) has a wide range of scientific research applications:

    Chemistry: Used as a chelating agent for metal ion binding studies.

    Biology: Employed in studies involving metal ion transport and detoxification.

    Medicine: Utilized in medical imaging as a gadolinium chelator to enhance contrast in magnetic resonance imaging (MRI).

    Industry: Applied in processes requiring metal ion sequestration and removal.

Mechanism of Action

The compound exerts its effects through chelation, where it binds to metal ions via its pyridinecarboxamide groups. This binding forms stable complexes that can be easily detected or removed. The molecular targets include metal ions such as gadolinium, and the pathways involved are primarily related to metal ion transport and detoxification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-1,4-Butanediylbis(N-(3-(((1,6-dihydro-1-hydroxy-6-oxo-2-pyridinyl)carbonyl)amino)propyl)-1,6-dihydro-1-hydroxy-6-oxo-2-pyridinecarboxamide) is unique due to its high specificity and affinity for gadolinium ions, making it particularly valuable in medical imaging applications. Its structure allows for strong and stable complex formation, which is crucial for effective imaging .

Properties

CAS No.

110874-36-7

Molecular Formula

C34H38N8O12

Molecular Weight

750.7 g/mol

IUPAC Name

1-hydroxy-N-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[4-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)amino]propyl]amino]butyl]amino]propyl]-6-oxopyridine-2-carboxamide

InChI

InChI=1S/C34H38N8O12/c43-27-13-3-9-23(39(27)51)31(47)35-17-7-21-37(33(49)25-11-5-15-29(45)41(25)53)19-1-2-20-38(34(50)26-12-6-16-30(46)42(26)54)22-8-18-36-32(48)24-10-4-14-28(44)40(24)52/h3-6,9-16,51-54H,1-2,7-8,17-22H2,(H,35,47)(H,36,48)

InChI Key

KUWKQASGHNTJAT-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C(=C1)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=CC=CC(=O)N2O)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=CC=CC(=O)N4O)O

Canonical SMILES

C1=CC(=O)N(C(=C1)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=CC=CC(=O)N2O)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=CC=CC(=O)N4O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,5,10,14-tetra(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane
3,4,3-LI(1,2-HOPO)
3,4,3LI(1,2-HOPO)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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